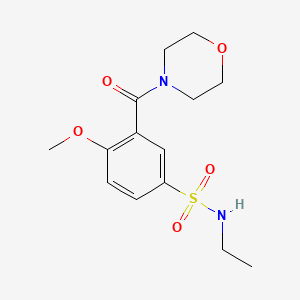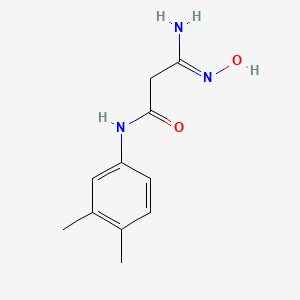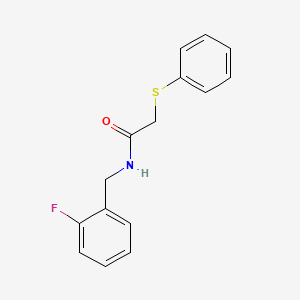![molecular formula C16H17N5O B5858332 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as CEP-33779, is a small molecule inhibitor that targets the NF-κB signaling pathway. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mecanismo De Acción
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile inhibits the NF-κB signaling pathway by targeting the IKK complex, which is responsible for the activation of NF-κB. It binds to the ATP-binding pocket of IKKβ and prevents its phosphorylation, which leads to the inhibition of NF-κB activation. This results in the downregulation of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the proliferation and migration of cancer cells in various cancer models. In vivo studies have shown that it reduces inflammation and tumor growth in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile is a potent and selective inhibitor of the NF-κB signaling pathway. It has been extensively studied in vitro and in vivo and has shown promising results in various disease models. However, it has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. It also has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One area of research is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of research is the identification of biomarkers that can predict the response to this compound treatment in different diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy in various diseases. Finally, the development of new formulations and delivery methods may improve the solubility and bioavailability of this compound for clinical use.
Métodos De Síntesis
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a one-pot reaction of benzylamine, 4-morpholinylmethyleneamine, 4-cyano-3-nitrobenzoic acid, and hydrazine hydrate in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide at high temperature and pressure. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway has been shown to have therapeutic benefits in various diseases.
Propiedades
IUPAC Name |
1-benzyl-5-[(E)-morpholin-4-ylmethylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c17-10-15-11-19-21(12-14-4-2-1-3-5-14)16(15)18-13-20-6-8-22-9-7-20/h1-5,11,13H,6-9,12H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGXKEDIZFYPOJ-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=NC2=C(C=NN2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=N/C2=C(C=NN2CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)


![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)



![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)



![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)